molecular formula C41H76N2O14 B15351447 12-Deoxy Roxithromycin

12-Deoxy Roxithromycin

Cat. No.: B15351447
M. Wt: 821.0 g/mol
InChI Key: DNEYEZVYKZUYHN-SFUKZENESA-N
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Description

12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is primarily used to treat bacterial infections by inhibiting bacterial protein synthesis. This compound is known for its broad-spectrum activity against various gram-positive and some gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Deoxy Roxithromycin is synthesized through a series of chemical reactions starting from erythromycin

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce erythromycin, followed by chemical modifications to obtain the desired compound. The process requires stringent control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12-Deoxy Roxithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions are typically carried out using hydrogen gas or metal hydrides.

  • Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various derivatives of erythromycin, such as 12-deoxy erythromycin and its oxime derivatives.

Scientific Research Applications

12-Deoxy Roxithromycin has several scientific research applications, including:

  • Chemistry: Used as a starting material for the synthesis of other macrolide antibiotics.

  • Biology: Studied for its antibacterial properties and mechanisms of action.

  • Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

  • Industry: Employed in the production of veterinary antibiotics and other pharmaceuticals.

Mechanism of Action

12-Deoxy Roxithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, leading to the cessation of bacterial growth.

Molecular Targets and Pathways Involved: The primary molecular target is the 50S ribosomal subunit, and the pathways involved include the inhibition of peptide elongation and the disruption of bacterial protein synthesis.

Comparison with Similar Compounds

  • Erythromycin

  • Clarithromycin

  • Azithromycin

  • Telithromycin

  • Spiramycin

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Properties

Molecular Formula

C41H76N2O14

Molecular Weight

821.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1

InChI Key

DNEYEZVYKZUYHN-SFUKZENESA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Origin of Product

United States

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